3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 1094225-83-8
VCID: VC2555128
InChI: InChI=1S/C11H9BrO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14)/b2-1+
SMILES: C1COC2=C(O1)C=C(C=C2Br)C=CC(=O)O
Molecular Formula: C11H9BrO4
Molecular Weight: 285.09 g/mol

3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid

CAS No.: 1094225-83-8

Cat. No.: VC2555128

Molecular Formula: C11H9BrO4

Molecular Weight: 285.09 g/mol

* For research use only. Not for human or veterinary use.

3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid - 1094225-83-8

Specification

CAS No. 1094225-83-8
Molecular Formula C11H9BrO4
Molecular Weight 285.09 g/mol
IUPAC Name (E)-3-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid
Standard InChI InChI=1S/C11H9BrO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14)/b2-1+
Standard InChI Key HVJWZSYFHWNTIW-OWOJBTEDSA-N
Isomeric SMILES C1COC2=C(O1)C=C(C=C2Br)/C=C/C(=O)O
SMILES C1COC2=C(O1)C=C(C=C2Br)C=CC(=O)O
Canonical SMILES C1COC2=C(O1)C=C(C=C2Br)C=CC(=O)O

Introduction

Chemical Identity and Structure

3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is an organic compound with the molecular formula C₁₁H₉BrO₄ and a molecular weight of 285.09 g/mol . The compound is also identified by its CAS number 1094225-83-8 . The compound is specifically designated as the (2E) isomer, indicating the trans configuration across the carbon-carbon double bond in the prop-2-enoic acid moiety .

The chemical structure features several key components:

  • A 2,3-dihydro-1,4-benzodioxin core structure (a benzene ring fused with a 1,4-dioxane ring)

  • A bromine atom at the 8-position of the benzodioxin ring

  • A prop-2-enoic acid (acrylic acid) side chain at the 6-position

  • An E-configuration (trans) of the double bond in the prop-2-enoic acid group

Chemical Identifiers

Identifier TypeValue
CAS Number1094225-83-8
IUPAC Name(E)-3-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid
Alternative Names(2E)-3-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid
Molecular FormulaC₁₁H₉BrO₄
Molecular Weight285.09 g/mol
InChI KeyHVJWZSYFHWNTIW-OWOJBTEDSA-N

Physical and Chemical Properties

3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid typically appears as a solid powder at standard conditions . The compound's structure suggests several important physicochemical characteristics that influence its behavior in chemical reactions and biological systems.

The benzodioxin core provides a relatively rigid scaffold, while the bromine substituent increases lipophilicity and can serve as a site for further chemical modifications. The unsaturated carboxylic acid group (prop-2-enoic acid) offers both acidic properties and potential for conjugate addition reactions. The E-configuration of the double bond is significant as it influences the compound's spatial arrangement and potential interactions with biological targets.

Key Properties

PropertyDescription
Physical StateSolid powder
SolubilityLimited water solubility due to the hydrophobic bromine and benzodioxin moiety; likely soluble in organic solvents like DMSO
ReactivityContains reactive sites including the carboxylic acid group and α,β-unsaturated system
Structural FeaturesContains a 2,3-dihydro-1,4-benzodioxin core, bromine substituent, and α,β-unsaturated carboxylic acid
ConfigurationE-isomer (trans) across the carbon-carbon double bond
Application AreaBasis for Potential
Antioxidant ActivityBenzodioxin derivatives have demonstrated antioxidant properties
Anti-inflammatoryRelated structures show anti-inflammatory effects
Chemical ProbeThe unique structure may serve as a scaffold for developing chemical probes for biological research
Drug DiscoveryThe 1,4-benzodioxan scaffold appears in various pharmacologically active compounds
Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowedWarning
H315Causes skin irritationWarning
H319Causes serious eye irritationWarning
H335May cause respiratory irritationWarning

Emergency Procedures

In case of exposure, the following emergency procedures are recommended :

  • Skin contact: Wash with plenty of soap and water

  • Eye contact: Rinse cautiously with water for several minutes; remove contact lenses if present

  • Inhalation: Remove person to fresh air

  • If irritation persists or if feeling unwell: Seek medical attention

SupplierCatalog NumberAvailable QuantitiesNotes
AK Scientific1965DEResearch quantities95% purity specification
Cymit Quimica3D-UTB2258350 mg, 500 mgPriced at 1,168-1,327 Euros
Sigma AldrichENAH03A1CA2FResearch quantities95% purity
BLD Pharm-Research quantitiesVarious packaging options

Related Compounds and Structural Analogs

Several related compounds appear in the chemical literature and commercial catalogs, providing context for understanding the potential applications and properties of 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid.

Notable Structural Analogs

  • 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (CAS: 860003-88-9) - Likely a synthetic precursor to the target compound

  • 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine (CAS: 368839-12-7) - A related amino-substituted derivative

  • Other 1,4-benzodioxan analogs - Over 367 analogs of this scaffold are available as building blocks for pharmaceutical research

The prevalence of these related structures in chemical catalogs and databases indicates the importance of the benzodioxin scaffold in synthetic and medicinal chemistry research.

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